molecular formula C15H16O2<br>C15H16O2<br>(CH3)2C(C6H4OH)2 B028190 Bisphenol A CAS No. 80-05-7

Bisphenol A

Cat. No.: B028190
CAS No.: 80-05-7
M. Wt: 228.29 g/mol
InChI Key: IISBACLAFKSPIT-UHFFFAOYSA-N
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Description

Bisphenol A (BPA), with the chemical formula C₁₅H₁₆O₂ and an IUPAC name of 4,4'-(Propane-2,2-diyl)diphenol, is an industrial organic compound that serves as a fundamental building block in polymer science and a critical reagent in toxicological research . Its structure consists of two phenol rings linked by a propane bridge, making it a versatile monomer for synthesizing high-performance materials . Key Research Applications: • Polymer Science: BPA is a primary precursor in the production of polycarbonate plastics and epoxy resins, enabling the study of polymer formation, properties, and stability . • Endocrine Disruption Research: As a known xenoestrogen, BPA is extensively used to investigate the mechanisms of endocrine disruption. It binds to estrogen receptors (ERα and ERβ), albeit with much weaker affinity than estradiol, and interacts with membrane estrogen receptors like GPR30, facilitating studies on non-genomic signaling pathways . • Toxicological Studies: Researchers utilize BPA to explore its potential role in metabolic disorders, reproductive toxicity, cardiovascular effects, and immune system modulation . Its effects on transcription factors (e.g., PPARγ, Nrf2) and epigenetic mechanisms are areas of active investigation . Research Value and Mechanism of Action: BPA's research value lies in its ability to mimic natural hormones and interfere with multiple physiological systems. Its primary mechanisms include: • Receptor Interaction: Acting as an agonist or antagonist for nuclear receptors including estrogen receptors, androgen receptors, and thyroid hormone receptors . • Cellular Signaling Pathways: At low, environmentally relevant doses, BPA can rapidly activate kinase pathways such as ERK/MAPK and PI3K/AKT via membrane-associated receptors, leading to altered cell proliferation, differentiation, and gene expression . • Epigenetic Modulation: BPA exposure has been linked to changes in DNA methylation, histone modification, and microRNA expression, providing a model for studying the epigenetic impact of environmental chemicals . Important Notice: This product is labeled "For Research Use Only" (RUO) . It is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any personal use. Handling should comply with all local, state, and federal regulations. Please refer to the Safety Data Sheet (SDS) for proper handling and disposal guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
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InChI

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3
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InChI Key

IISBACLAFKSPIT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
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Molecular Formula

C15H16O2, Array
Record name 4,4'-ISOPROPYLIDENEDIPHENOL
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Related CAS

27100-33-0, 2444-90-8 (di-hydrochloride salt)
Record name Phenol, 4,4′-(1-methylethylidene)bis-, homopolymer
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DSSTOX Substance ID

DTXSID7020182
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Molecular Weight

228.29 g/mol
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Physical Description

4,4'-isopropylidenediphenol appears as white to light brown flakes or powder. Has a weak medicine odor. Sinks in water. (USCG, 1999), White crystalline solid or flakes with a mild phenolic odour; [CHEMINFO], Solid, WHITE CRYSTALS FLAKES OR POWDER., White to light brown flakes or powder with a weak medicinal odor. Reacts violently with acid anhydrides, acid chlorides, strong bases and strong oxidants.
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Boiling Point

428 °F at 4 mmHg (NTP, 1992), 360.5 °C at 760 mm Hg, BP: 220 °C at 4 mm Hg, at 1.7kPa: 250-252 °C, 428 °F
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Flash Point

175 °F (NTP, 1992), 175 °F, 227 °C (closed cup), 227 °C c.c.
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Solubility

less than 1 mg/mL at 70.7 °F (NTP, 1992), In water, 300 mg/L at 25 °C, In water solubility, 120 mg/L at 25 °C, Insoluble in water, Very soluble in ethanol, ether, benzene, alkali; soluble in acetic acid, Soluble in aqueous alkaline solution, alcohol, acetone; slightly soluble in carbon tetrachloride., 0.12 mg/mL at 25 °C, Solubility in water, g/100ml: 0.03 (very poor)
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Density

1.195 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.195 at 25 °C/25 °C, Relative density (water = 1): 1.2 (25 °C), 1.195 at 77 °F
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Vapor Pressure

0.2 mmHg at 338 °F ; 1 mmHg at 379.4 °F (NTP, 1992), 0.00000004 [mmHg], 4.0X10-8 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: (negligible), 0.2 mmHg at 338 °F
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Impurities

Impurities of the phenol-acetone condensation reaction are the tri- or mono-hydroxy by-products
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Color/Form

Crystallizes as prisms from dil acetic acid and as needles from water, White flakes, Crystals or flakes, White to light brown solid flakes or powder

CAS No.

80-05-7
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Melting Point

307 to 313 °F (NTP, 1992), 160 °C, MP: 150-155 °C (solidification range), 156 - 157 °C, 150-157 °C, 307-313 °F
Record name 4,4'-ISOPROPYLIDENEDIPHENOL
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Record name Bisphenol A
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Record name BISPHENOL A
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Record name BISPHENOL A
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URL https://www.osha.gov/chemicaldata/841
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bisphenol A is synthesized through the condensation reaction of phenol and acetone in the presence of an acid catalyst, such as hydrogen chloride. The reaction is typically carried out at elevated temperatures, and a promoter like methyl mercaptan is often used to enhance the reaction rate. The resulting product is then washed with water, neutralized with calcium hydroxide, and distilled under vacuum to obtain pure this compound .

Industrial Production Methods: On an industrial scale, this compound is produced using similar methods but with optimized conditions to maximize yield and purity. The process involves large-scale reactors and continuous distillation units to ensure efficient production. The global production of this compound is estimated to be in the region of 10 million tonnes annually .

Chemical Reactions Analysis

Reactions in Polymer Production

  • Polycarbonate Plastics : Reacting BPA with phosgene (carbonyl chloride) produces polycarbonate, a strong and clear plastic .
  • Epoxy Resins : BPA is a component in epoxy resins used as protective coatings for pipelines and the inner surfaces of food cans . Alkylation of BPA with epichlorohydrin results in the formation of vinyl ester resins .

Environmental Reactions and Degradation

  • Migration into Food : BPA can migrate from packaging materials into food, with the migration rate influenced by food composition, contact time, temperature, and packaging material type [1, 6]. Higher temperatures accelerate this migration [1, 6].
  • Ozonolysis : Chemical transformations of BPA have been studied, including multiphase ozonolysis .
  • Biodegradation : BPA is inherently biodegradable, though not readily so. Wastewater treatment processes can remove significant amounts of BPA .
  • Electrochemical Degradation : BPA can be electrochemically transformed into compounds like dihydroxy benzoic acid, dichloro-2-hydroxy acetophenone, 4-hydroxy benzoic acid, 2-hydroxy proponoic acid, and trihydroxy benzene .

Biological Interactions

  • Estrogenic Activity : BPA can bind to estrogen receptors (ERα and ERβ), mimicking estrogen [3, 8]. Though less potent than estradiol, it can act as a selective estrogen receptor modulator (SERM) .
  • Receptor Binding : BPA can bind to various nuclear receptors, including GPR30, androgen receptor (AR), thyroid hormone receptors (TRα and β), estrogen-related receptor gamma (ERRγ), and glucocorticoid receptor (GR) .
  • Metabolism : BPA is metabolized and secreted into urine, primarily as a glucuronide conjugate, with a half-life of approximately 2 hours .

Impact Factors on BPA Migration

FactorInfluence
Food CompositionThe presence of fat in foods contributes to the migration of BPA particles .
Contact TimeThere is a direct relationship between the square root of contact time and the concentration of migrated molecules .
TemperatureHigh temperatures lead to a rapid migration rate of BPA residues. BPA penetration into packaged products accelerates at boiling water temperatures compared to lower temperatures [1, 6]. The migration rate can be significantly higher at elevated temperatures .
Packaging MaterialThe type of packaging material influences the extent of BPA migration . Food in packaged products shows less absorption of BPA than food preserved in canned materials .
EthanolThe presence of ethanol can facilitate the leaching process of BPA .
Age of Plastic/ResinThe age of the plastic or resin affects BPA leaching .

Scientific Research Applications

Polycarbonate Plastics

Polycarbonate plastics are one of the most significant applications of BPA. These materials are characterized by:

  • High impact resistance
  • Transparency
  • Thermal stability (operating range from -40°C to 145°C)

Common Uses:

  • Beverage containers
  • Food storage containers
  • Medical devices
  • Optical lenses

Market Demand:
In 2015, polycarbonates accounted for approximately 64% of the total demand for BPA-derived products, with projected growth rates of about 3% annually .

Epoxy Resins

Epoxy resins, another major application area for BPA, are known for their excellent adhesion and chemical resistance. They are used in:

  • Coatings for metal and concrete
  • Adhesives
  • Electrical insulators

Market Demand:
Epoxy resins represented around 34% of BPA applications in 2015, with an anticipated annual growth rate of 4% .

Other Polymer Applications

BPA is also utilized in the production of various other polymers including:

  • Unsaturated polyester resins : Used in fiberglass-reinforced composites.
  • Polysulfone : Applied in high-performance films and membranes.
  • Polyetherimide : Known for its heat resistance and dimensional stability.

Food Packaging

BPA is commonly found in food contact materials such as can linings and plastic containers. Research indicates that BPA can leach into food products, raising health concerns regarding endocrine disruption .

Case Study: CLARITY-BPA Program

The CLARITY-BPA program investigates the health effects associated with BPA exposure through various pathways, including dietary sources. The findings highlight potential risks particularly for vulnerable populations such as infants and pregnant women .

Thermal Paper

BPA is used in thermal paper for printing receipts and labels due to its ability to develop color upon heating. Alternatives to BPA are being explored due to concerns about its endocrine-disrupting properties .

Ecotoxicological Concerns

Despite its widespread use, BPA has raised significant environmental and health concerns due to its classification as an endocrine disruptor. Studies have shown that even low doses can lead to adverse health effects, prompting regulatory scrutiny and calls for alternatives .

Comparative Data Table

ApplicationMaterial TypeKey PropertiesMarket Share (2015)Growth Rate (Projected)
Polycarbonate PlasticsPolycarbonateHigh impact resistance, transparency64%3%
Epoxy ResinsEpoxyExcellent adhesion, chemical resistance34%4%
Unsaturated PolyesterPolyesterStrong mechanical propertiesN/AN/A
PolysulfoneSulfoneHigh thermal stabilityN/AN/A

Mechanism of Action

Bisphenol A exerts its effects by mimicking the hormone estrogen. It binds to estrogen receptors, altering gene expression and triggering changes in hormone concentration, enzyme function, and protein synthesis. This compound also interacts with other receptors, such as androgen receptors, and affects various signaling pathways, including the JAK-STAT, PI3-AKT, and MAPK pathways .

Comparison with Similar Compounds

Structural and Functional Similarities

BPA analogs share a common diphenylmethane backbone with variations in substituents (e.g., sulfonyl, fluorine, or methyl groups). These modifications slightly alter their chemical stability, bioavailability, and receptor-binding affinities .

Occurrence in Food and Environmental Matrices

Table 1: Occurrence of BPA and Analogs in Food and Environmental Samples

Compound Common Sources Detection Frequency (%) Median Concentration (µg/kg) Reference
BPA Canned foods, receipts, plastic bottles >90% 1.2–4.8 (food)
BPS Thermal paper, currency bills 87–100% 0.029–0.181 (paper)
BPF Food coatings, epoxy resins 45–60% 0.56–1.8 (food)
BPB Industrial plastics 10–25% <0.01–0.12 (food)
BPAF Electronic components <5% Not quantified

Endocrine-Disrupting Activities

BPA and its analogs exhibit estrogenic, anti-estrogenic, androgenic, and anti-androgenic activities via binding to nuclear receptors (e.g., estrogen receptor α/β) or membrane-associated pathways .

Key Findings:

  • BPA : Activates human estrogen receptor (ER) with EC50 = 0.1–1 µM .
  • BPB and BPF : Show similar estrogenic potency to BPA in vitro (EC50 = 0.2–1.5 µM) .
  • BPS: Binds weakly to ER (EC50 = 1–10 µM) but strongly activates membrane G-protein-coupled estrogen receptors (GPERT) at nanomolar concentrations .
  • BPAF : Higher ER-binding affinity than BPA (EC50 = 0.05 µM) but lower efficacy in vivo .

Toxicity Profiles in Model Organisms

Table 2: Comparative Toxicity of BPA Analogs in Aquatic Organisms

Compound Species (Model) Endpoint (EC50, mg/L) Key Effects Reference
BPA Chlorella vulgaris 33.32–43.32 Growth inhibition, oxidative stress
BPS Danio rerio (zebrafish) 0.1–1.0 Altered gonad development, neurotoxicity
BPF Desmodesmus armatus 30.49–64.54 Photosynthesis disruption
BPB Danio rerio 0.5–2.0 Reduced sperm motility, testicular atrophy
Mixtures C. vulgaris 24.55–32.68 Synergistic toxicity (2–3x individual)

Human Health Implications

  • Cardiometabolic Risks : Urinary BPA levels correlate with diabetes, obesity, and hypertension (OR = 1.2–1.5 per log-unit increase) .
  • Immune Modulation : Developmental BPA exposure exacerbates allergies, asthma, and autoimmune disorders .
  • Obesogenic Effects : BPA analogs upregulate adipogenesis-related genes (e.g., PPARγ) at low doses (0.1–10 nM) .

Biological Activity

Bisphenol A (BPA) is a synthetic compound widely used in the production of polycarbonate plastics and epoxy resins. Its biological activity has garnered significant attention due to its classification as an endocrine-disrupting chemical (EDC). This article provides a comprehensive overview of BPA's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

BPA exhibits biological activity primarily through its interaction with hormone receptors, particularly estrogen receptors. The following key mechanisms have been identified:

  • Estrogen Receptor Binding : BPA can bind to estrogen receptors (ERs), mimicking the action of natural estrogens. This can lead to altered gene expression and cellular responses associated with reproductive and developmental processes .
  • GPR30 Activation : BPA also interacts with G protein-coupled receptor 30 (GPR30), which is implicated in rapid cellular signaling pathways, affecting various physiological functions .
  • Androgen Receptor Modulation : Research indicates that BPA may interfere with androgen receptor signaling, potentially disrupting male reproductive health .

Biological Effects

The biological effects of BPA are extensive and vary depending on exposure levels, timing, and the biological system involved. Key findings include:

  • Developmental Toxicity : Studies show that prenatal exposure to BPA can lead to developmental abnormalities in offspring, including reproductive system malformations and behavioral changes .
  • Metabolic Effects : BPA exposure has been linked to metabolic disorders such as obesity and diabetes. It influences lipid metabolism through mechanisms involving peroxisome proliferator-activated receptor gamma (PPARγ) and nuclear factor erythroid 2-related factor 2 (Nrf2) .
  • Immune System Impact : Recent research indicates that BPA affects immune cell function, contributing to inflammatory conditions and autoimmune diseases at low doses .

Case Studies

Several studies illustrate the biological activity of BPA in humans and animal models:

  • Breast Cancer Correlation Study : A study evaluated BPA concentrations in urine and breast adipose tissue from breast cancer patients. It found significantly higher urinary BPA levels in cancer patients compared to controls, suggesting a potential link between BPA exposure and breast cancer risk .
  • Developmental Exposure in Mice : In a controlled study, pregnant mice were administered BPA, resulting in altered Nrf2 expression in offspring. This alteration was associated with increased lipid accumulation in the liver, indicating potential long-term metabolic consequences .
  • Human Biomonitoring Studies : A European initiative detected BPA in urine samples from 92% of adults, highlighting widespread human exposure. The study also noted that low-dose effects could disrupt immune function and contribute to reproductive toxicity .

Data Table

The following table summarizes key studies on the biological effects of BPA:

Study TypeFindingsReference
Breast Cancer StudyHigher urinary BPA levels in cancer patients
Developmental ToxicityAltered Nrf2 expression linked to metabolic issues
Human Biomonitoring92% detection rate of BPA in adult urine samples
Immune System EffectsLow-dose effects linked to inflammation and autoimmunity

Q & A

Q. How should contradictory data on BPA’s pharmacokinetics (e.g., half-life estimates) be reconciled?

  • Methodological Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling to integrate urinary excretion data with non-dietary exposure routes (e.g., dermal). Use Bayesian meta-analysis to weigh evidence from NHANES vs. controlled dosing studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.